1-(5,6-Dichloropyridin-3-yl)ethanone
Overview
Description
"1-(5,6-Dichloropyridin-3-yl)ethanone" is a compound that would likely have interesting chemical and physical properties due to its dichloropyridine group attached to an ethanone moiety. Compounds with similar structures have been synthesized and studied for various properties, including antimicrobial activity and catalytic behavior, which suggests a broad interest in their chemical behavior and application potential.
Synthesis Analysis
The synthesis of similar chlorinated pyridinyl compounds often involves multi-step reactions, starting from halogenated pyridines or related halide exchange reactions, followed by nucleophilic substitutions or condensation reactions under controlled conditions. For example, 1-(6-Bromo-pyridin-3-yl)-ethanone synthesis utilized 2,5-dibromo-pyridine, undergoing magnesium halide exchange and nucleophilic substitution to achieve high yields (Jin, 2015).
Molecular Structure Analysis
Molecular structure determination of similar compounds is typically achieved using spectroscopic methods like NMR, IR, and sometimes X-ray crystallography. For instance, the crystal and molecular structure of related compounds have been determined, providing insights into their geometrical configurations and confirming the expected structural features (Lakshminarayana et al., 2009).
Scientific Research Applications
Catalysis and Organic Synthesis :
- The compound 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone was synthesized to prepare series of tridentate ligands with iron(II) and cobalt(II) dichloride. These complexes exhibited good catalytic activities for ethylene reactivity, demonstrating the utility of such compounds in catalysis and material synthesis (Sun et al., 2007).
Fluorescent Materials :
- A new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties was developed through a multicomponent domino reaction involving 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone. These compounds exhibited strong blue-green fluorescence emission, indicating potential applications in materials science and fluorescence-based technologies (Hussein et al., 2019).
Antimicrobial Activity :
- 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized and found to have significant antimicrobial activity, highlighting the potential use of related compounds in developing new antimicrobial agents (Salimon et al., 2011).
Molecular Structure and Characterization :
- Studies on compounds like 1-(6-Bromo-pyridin-3-yl)-ethanone help in understanding the reactions and conditions necessary for synthesizing various pyridinyl compounds, which are valuable in multiple fields of chemical research (Jin, 2015).
Biological Applications and Drug Synthesis :
- Various studies have synthesized and analyzed derivatives of compounds similar to 1-(5,6-Dichloropyridin-3-yl)ethanone for their biological activities, including cytotoxicity, antimicrobial effects, and potential as drug precursors. For instance, compounds like 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone have been synthesized and analyzed for their structural, cytotoxic, and biological properties (Govindhan et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(5,6-dichloropyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLLDYXVYZYXRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436638 | |
Record name | 1-(5,6-dichloropyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
120800-05-7 | |
Record name | 1-(5,6-dichloropyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5,6-dichloropyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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